molecular formula C20H20N4O3S B2750122 N-(2-ethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 946325-39-9

N-(2-ethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No. B2750122
CAS RN: 946325-39-9
M. Wt: 396.47
InChI Key: UUHYTQQCLARUJP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Glutaminase Inhibitors

A study focusing on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, has demonstrated potent and selective inhibition of kidney-type glutaminase (GLS). These inhibitors showcase therapeutic potential by attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models, presenting an opportunity to enhance drug-like properties such as aqueous solubility while retaining potency (Shukla et al., 2012).

Antimicrobial Activities

The antimicrobial potential of thiazole derivatives has been explored in various compounds. Among these, novel thiazoles incorporating a pyrazole moiety have shown significant anti-bacterial and anti-fungal activities. These compounds have been effective against a range of pathogens, highlighting the versatility of thiazole-based compounds in developing new antimicrobial agents (Saravanan et al., 2010).

Antitumor Activities

The antitumor efficacy of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has been evaluated. Certain compounds in this series exhibited considerable anticancer activity against various cancer cell lines, indicating the potential of these thiazole derivatives in cancer therapy (Yurttaş et al., 2015).

Antioxidant Activities

A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been synthesized and evaluated for their antioxidant activities. These studies revealed compounds with promising antioxidant efficacy, demonstrating the potential of thiazole and thiazolidine derivatives in oxidative stress-related therapeutic applications (Koppireddi et al., 2013).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-17-11-7-6-10-16(17)23-18(25)12-15-13-28-20(22-15)24-19(26)21-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,23,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYTQQCLARUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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